molecular formula C5H11O4P B104374 Dimethyl (2-oxopropyl)phosphonate CAS No. 4202-14-6

Dimethyl (2-oxopropyl)phosphonate

Cat. No. B104374
Key on ui cas rn: 4202-14-6
M. Wt: 166.11 g/mol
InChI Key: UOWIYNWMROWVDG-UHFFFAOYSA-N
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Patent
US05532402

Procedure details

A 2-liter eggplant type flask was charged with 179.2 g (1.081 mol) of potassium iodide, 300 ml of acetone and 250 ml of acetonitrile, to which 100 g (1.081 mol) of chloroacetone were added, thereby forming a white suspension. Further, 134 g (1,081 tool) of trimethylphosphite were added to stir the resulting mixture for 6 hours at 20° C. and for 4 hours at 50° C. After the thus-obtained solution was filtered through Celite, the solvent was distilled off to obtain a product in the form of a brown oil. This oily product was subjected to fractional distillation under reduced pressure (at 81-85° C. and 0.02 mmHg) to obtain 127.5 g (yield: 71%) of dimethyl 2-oxopropylphosphonate. The result of analysis of this compound by 1H-NMP is described below.
Quantity
179.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[K+].[CH3:3][C:4]([CH3:6])=[O:5].ClCC(=O)C.[CH3:12][O:13][P:14]([O:17]C)[O:15][CH3:16]>C(#N)C>[O:5]=[C:4]([CH3:6])[CH2:3][P:14](=[O:17])([O:15][CH3:16])[O:13][CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
179.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
134 g
Type
reactant
Smiles
COP(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
to stir the resulting mixture for 6 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
forming a white suspension
WAIT
Type
WAIT
Details
for 4 hours at 50° C
Duration
4 h
FILTRATION
Type
FILTRATION
Details
After the thus-obtained solution was filtered through Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a product in the form of a brown oil
DISTILLATION
Type
DISTILLATION
Details
This oily product was subjected to fractional distillation under reduced pressure (at 81-85° C. and 0.02 mmHg)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 127.5 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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